molecular formula C22H28O5 B1264507 Gelomulide K

Gelomulide K

Cat. No.: B1264507
M. Wt: 372.5 g/mol
InChI Key: IWHCUIYQYFOMEF-FBERYXRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gelomulide K is an abietane diterpenoid that is ent-abieta-2(3),13(15)-diene-16,12-olide substituted by a 1beta-acetoxy group and a beta-epoxy group across positions 8 and 14. Isolated from the leaves of Gelonium aequoreum, it exhibits moderate cytotoxicity against lung (A549), breast (MDAMB-231 and MCF7), and liver (HepG2) cancer cell lines. It has a role as a metabolite and an antineoplastic agent. It is an abietane diterpenoid, an acetate ester, an organic heteropentacyclic compound, an epoxide and a gamma-lactone.

Scientific Research Applications

1. Breast Cancer Treatment Enhancement

Gelomulide K has been studied for its ability to enhance the effectiveness of paclitaxel, a chemotherapy drug, in treating breast cancer. It acts as a caspase-independent cell death-inducing agent that synergizes with paclitaxel, especially in breast cancer cells. This action is associated with increased ROS (Reactive Oxygen Species) production, leading to decreased GSH levels in cancer cells and resulting in PARP-1 hyperactivation, AIF nuclear translocation, and cytoprotective autophagy. This compound's low toxicity in normal cells makes it a promising agent for breast cancer treatment (Yang et al., 2011).

2. Cytotoxicity in Various Cancer Cell Lines

A study on ent-abietane diterpenes, including gelomulides K-X, isolated from Gelonium aequoreum, showed that this compound possesses moderate cytotoxicity against different cancer cell lines, including lung, breast, and liver cancers. The study highlights its potential as a cytotoxic agent in cancer treatment (Lee et al., 2008).

3. Biotransformation and Structural Analysis

Research on the chemical and biotransformation of Gelomulide F, a related compound, has shown the potential for transformation into various forms, including this compound. This transformation and the subsequent structural analysis provide insights into developing new drugs or treatments using this compound (Gondal & Choudhary, 2012).

Properties

Molecular Formula

C22H28O5

Molecular Weight

372.5 g/mol

IUPAC Name

[(1S,3R,8R,10S,11R,12R,16R)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,13-dien-12-yl] acetate

InChI

InChI=1S/C22H28O5/c1-11-17-13(26-19(11)24)10-15-21(5)14(6-9-22(15)18(17)27-22)20(3,4)8-7-16(21)25-12(2)23/h7-8,13-16,18H,6,9-10H2,1-5H3/t13-,14-,15+,16-,18-,21-,22+/m1/s1

InChI Key

IWHCUIYQYFOMEF-FBERYXRISA-N

Isomeric SMILES

CC1=C2[C@@H](C[C@H]3[C@]4([C@H](CC[C@@]35[C@@H]2O5)C(C=C[C@H]4OC(=O)C)(C)C)C)OC1=O

Canonical SMILES

CC1=C2C(CC3C4(C(CCC35C2O5)C(C=CC4OC(=O)C)(C)C)C)OC1=O

Synonyms

gelomulide K

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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